![molecular formula C23H16N4O4 B14729466 3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide CAS No. 6300-51-2](/img/structure/B14729466.png)
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are widely known for their vibrant colors and are extensively used in dyeing industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3-nitroaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 4-hydroxybenzaldehyde in the presence of a basic solution, such as sodium carbonate, to form the azo compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones or other oxidized aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups depending on the substituent introduced.
科学的研究の応用
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound reactions.
Medicine: Explored for its potential therapeutic effects due to its biological activity.
Industry: Utilized in dyeing processes and as a colorant in various products.
作用機序
The mechanism of action of 3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s biological activity is attributed to its ability to interfere with cellular processes, potentially through the generation of reactive oxygen species or interaction with DNA .
類似化合物との比較
Similar Compounds
4-hydroxy-3-[(4-nitrophenyl)diazenyl]benzaldehyde: Another azo compound with similar structural features but different functional groups.
2-hydroxy-3-methoxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde: A related azo compound with methoxy and hydroxy groups.
Uniqueness
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
6300-51-2 |
|---|---|
分子式 |
C23H16N4O4 |
分子量 |
412.4 g/mol |
IUPAC名 |
3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H16N4O4/c28-22-20(23(29)24-16-8-2-1-3-9-16)13-15-7-4-5-12-19(15)21(22)26-25-17-10-6-11-18(14-17)27(30)31/h1-14,28H,(H,24,29) |
InChIキー |
QSFJILOAMVJLLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


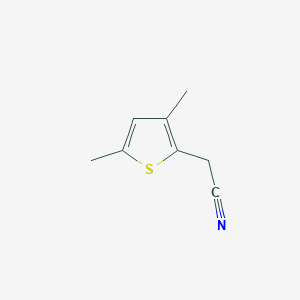
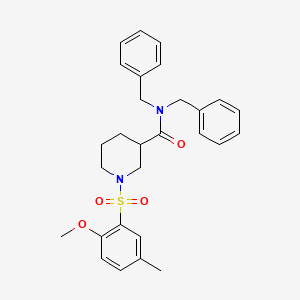
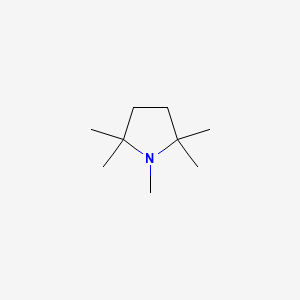
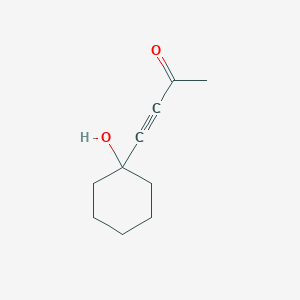
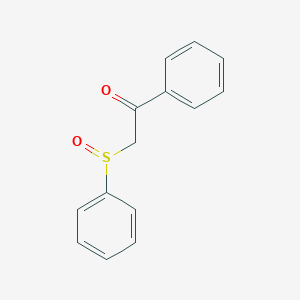

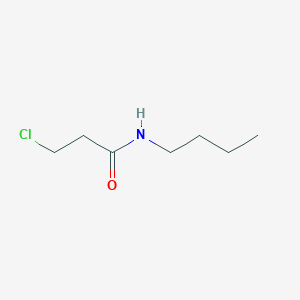
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)
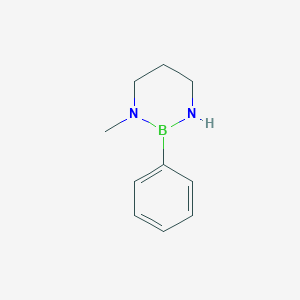



![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)

